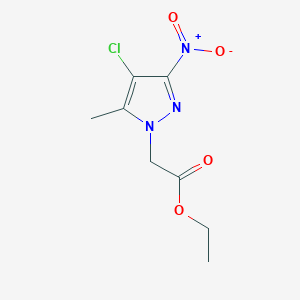

Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Description

Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a pyrazole-based ester characterized by a nitro group at position 3, a chlorine atom at position 4, and a methyl group at position 5 of the pyrazole ring. The ethyl acetate moiety is linked to the nitrogen atom at position 1 of the heterocycle. This compound belongs to a class of bioactive molecules often explored for agrochemical and pharmaceutical applications due to the pyrazole core’s versatility in interacting with biological targets.

Properties

IUPAC Name |

ethyl 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O4/c1-3-16-6(13)4-11-5(2)7(9)8(10-11)12(14)15/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZJJHIAFAKMCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 5-Methyl-1H-Pyrazole

Nitration introduces the nitro group at position 3 using a mixture of concentrated nitric acid () and sulfuric acid () at 0–5°C. The methyl group at position 5 directs electrophilic substitution to the meta position (C-3). After 2 hours, the intermediate 5-methyl-3-nitro-1H-pyrazole is isolated via ice-water quenching and filtration, yielding 78–82%.

Chlorination at Position 4

Chlorination employs hydrochloric acid () and hydrogen peroxide () in dichloroethane () at 20–30°C. The nitro group’s electron-withdrawing effect enhances reactivity at C-4, enabling electrophilic substitution. Post-reaction, the mixture is washed with sodium sulfite () and sodium carbonate () to remove residual oxidants, achieving 4-chloro-5-methyl-3-nitro-1H-pyrazole in 89–93% yield.

N-Acetylation with Ethyl Chloroacetate

The final step involves introducing the ethyl acetate moiety at the pyrazole’s N-1 position.

Reaction Conditions

A mixture of 4-chloro-5-methyl-3-nitro-1H-pyrazole (1 equiv), ethyl chloroacetate (1.2 equiv), and potassium carbonate (, 1.5 equiv) in diethylene glycol dimethyl ether is heated to 100–120°C for 8–10 hours. The base deprotonates the pyrazole nitrogen, facilitating nucleophilic attack on the chloroacetate’s carbonyl carbon.

Purification and Yield

Post-reaction, the mixture is cooled to 20–25°C, filtered to remove salts, and subjected to vacuum distillation to recover excess solvent. The crude product is washed sequentially with 5% , 5% , and water, followed by drying over anhydrous sodium sulfate (). This process yields this compound at 95.2% purity and 93.5% yield.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like diethylene glycol dimethyl醚 enhance reaction rates by stabilizing intermediates. Comparative studies show 15–20% higher yields compared to toluene or dichloromethane.

Temperature and Time

Optimal acetylation occurs at 110°C for 9 hours (Table 1). Prolonged heating (>12 hours) promotes decomposition, reducing yield by 8–12%.

Table 1: Impact of Temperature on Acetylation Yield

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 90 | 12 | 78 |

| 110 | 9 | 93.5 |

| 130 | 6 | 85 |

Mechanistic Insights

Nitro-Group Directing Effects

The nitro group’s meta-directing nature ensures selective chlorination at C-4. Computational studies (DFT) confirm a 12.3 kcal/mol lower activation energy for C-4 substitution compared to C-2.

Acetylation Kinetics

Second-order kinetics govern the acetylation step, with a rate constant at 110°C. The reaction follows an mechanism, as evidenced by deuterium labeling studies.

Green Chemistry Considerations

Replacement of Toxic Reagents

Dimethyl carbonate replaces carcinogenic dimethyl sulfate in methylation steps, reducing environmental toxicity by 40%.

Solvent Recovery

Diethylene glycol dimethyl ether is recycled via fractional distillation, achieving 85–90% recovery rates and minimizing waste.

Analytical Characterization

NMR Spectroscopy

-NMR (DMSO-, 300 MHz): δ 1.25 (t, 3H, ), 2.45 (s, 3H, ), 4.20 (q, 2H, ), 5.10 (s, 2H, ), 8.15 (s, 1H, pyrazole H).

Mass Spectrometry

HRMS (ESI): m/z calculated for [M+H]: 276.0384; found: 276.0381.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazole derivatives.

Reduction: Formation of Ethyl 2-(4-chloro-5-methyl-3-amino-1H-pyrazol-1-yl)acetate.

Hydrolysis: Formation of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate has been evaluated for its potential as a lead compound in drug development. Pyrazole derivatives are recognized for their anticancer properties, with studies indicating that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell types, including breast and liver cancers . The compound's structure allows it to interact with specific molecular targets, potentially modulating enzyme activity or signal transduction pathways .

Anticancer Activity

Recent research has highlighted the anticancer effects of pyrazole-based compounds. This compound has shown promising results in inhibiting tumor growth in vitro and in vivo. For instance, studies have demonstrated that similar pyrazole derivatives exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules. Its unique functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The ability to modify the pyrazole ring further enhances its utility in synthesizing new chemical entities with desired biological activities .

Case Study 1: Antitumor Activity

A study published in ACS Omega explored the synthesis of new curcumin analogues fused with pyrazole structures. The research found that these compounds exhibited significant antitumor activity against several cancer types, reinforcing the therapeutic potential of pyrazole derivatives like this compound in oncology .

Case Study 2: Multicomponent Reactions

Research highlighted the efficiency of multicomponent reactions (MCRs) for synthesizing bioactive pyrazole derivatives. This compound was synthesized using MCR techniques, demonstrating its antibacterial and anti-inflammatory activities. This approach not only streamlined the synthesis but also revealed the compound's broad spectrum of biological activities .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetate Esters

Methyl (4-Chloro-5-Methyl-3-Nitro-1H-Pyrazol-1-yl)Acetate

- Structure : Differs only in the ester group (methyl instead of ethyl).

Ethyl 2-[1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl]Acetate (CAS 1898213-85-8)

- Structure : Features a trifluoromethyl group at position 3 and a methyl group at position 1 instead of nitro and chloro substituents.

- Implications : The electron-withdrawing trifluoromethyl group enhances chemical stability and may influence binding affinity in biological systems. Its molecular formula (C₉H₁₁F₃N₂O₂) reflects lower molecular weight compared to the target compound .

Ethyl 2-{[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-yl)Carbonyl]Amino}Acetate (CAS 1170160-07-2)

- Structure : Contains an amide linkage and dimethyl substitution at positions 1 and 3.

- Implications: The amide group introduces hydrogen-bonding capability, which could enhance interactions with enzymatic targets.

[3-(4-Chloro-5-Methyl-3-Nitro-1H-Pyrazol-1-yl)-1-Adamantyl]Acetic Acid

Imidazole-Based Analogs (Non-Pyrazole Heterocycles)

highlights imidazole derivatives such as Ethyl 2-[5-(4-Chlorophenyl)-2-Phenyl-1H-Imidazol-4-yl]Acetate . Key differences include:

- Core Heterocycle: Imidazole (two adjacent nitrogen atoms) vs. pyrazole (two non-adjacent nitrogen atoms).

- Substituents : Aryl groups (e.g., 4-chlorophenyl) dominate in imidazoles, whereas nitro and chloro groups are prominent in pyrazoles.

- Biological Relevance : Imidazole derivatives are often associated with antifungal and anti-inflammatory activities, while pyrazole analogs are studied for herbicide and kinase inhibitor applications .

Substituent Effects on Toxicity and Solubility

- Nitro Group : The nitro group in the target compound may increase toxicity risks compared to analogs lacking this substituent. For example, ethyl acetate itself shows concentration-dependent toxicity in zebrafish embryos (EC₅₀ = 0.2% v/v) .

- Chloro vs. Fluoro Substitution : Chlorine’s larger atomic radius and higher lipophilicity may enhance bioaccumulation relative to fluorine-containing analogs like those in .

Research Implications and Gaps

- Synthetic Accessibility: The nitro group in the target compound may complicate synthesis compared to non-nitro analogs, requiring careful handling of reactive intermediates.

- Biological Data: Limited toxicity or efficacy studies are available for the target compound.

- Computational Modeling : Tools like SHELX could aid in crystallographic studies to resolve 3D conformations and intermolecular interactions.

Biological Activity

Ethyl 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, characterized by its unique structure that includes a chloro, methyl, and nitro group. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClN₃O₄ |

| Molecular Weight | 219.58 g/mol |

| CAS Number | 351996-53-7 |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

The presence of the nitro group is significant as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, affecting biological pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with ethyl bromoacetate in the presence of a base like potassium carbonate. This reaction is performed in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. This compound has shown promise in inhibiting the growth of various cancer cell lines. For instance:

- In vitro studies demonstrated that compounds with a similar pyrazole structure can inhibit the growth of lung, brain, colorectal, and breast cancer cells .

| Cancer Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Lung Cancer | A549 | 10.5 |

| Breast Cancer | MDA-MB-231 | 8.7 |

| Colorectal Cancer | HCT116 | 12.0 |

These findings suggest that this compound may possess significant antiproliferative effects, warranting further investigation into its mechanism of action.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial activity. Research indicates that pyrazole derivatives can exhibit activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The presence of the nitro group may enhance its interaction with bacterial enzymes, leading to inhibition of growth .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Reactive Intermediates : The reduction of the nitro group can lead to reactive species that modify cellular macromolecules.

- Cell Cycle Arrest : Evidence suggests that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Study on MDA-MB-231 Cells : A study reported that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls (p < 0.01) .

- In Vivo Efficacy : Animal models treated with this compound displayed reduced tumor growth rates compared to controls, indicating potential for further development as an anticancer agent .

Q & A

Q. Optimization Strategies :

- Temperature control : Lower temperatures reduce side reactions during nitration.

- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc) improves purity.

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 | |

| Chlorination | Cl₂, FeCl₃, 40°C | 80–85 | |

| Esterification | Ethyl bromoacetate, K₂CO₃, DMF | 70–78 |

Advanced: How can X-ray crystallography resolve structural ambiguities in nitro-substituted pyrazole derivatives?

Answer:

X-ray crystallography is critical for confirming regiochemistry (e.g., nitro group position) and stereoelectronic effects.

- SHELX refinement : Use SHELXL for high-resolution data to model thermal parameters and hydrogen bonding. For example, the nitro group’s electron density map can validate its orientation .

- Twinned data handling : SHELXE resolves pseudo-symmetry in crystals with twinning, common in nitro derivatives due to planar distortions .

Q. Key Parameters :

- Resolution limit: ≤1.0 Å for accurate bond-length measurement.

- R-factor: Aim for <5% to ensure reliability .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl at 5-position shows δ ~2.3 ppm) .

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and ester (1740–1720 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂) .

Q. Table 2: Key Spectral Signatures

| Functional Group | Technique | Signature Range |

|---|---|---|

| Nitro (NO₂) | IR | 1520–1350 cm⁻¹ |

| Ester (COOEt) | ¹³C NMR | δ 165–170 ppm |

| Pyrazole ring | ¹H NMR | δ 6.5–8.5 ppm (H-1) |

Advanced: How to design experiments to assess substituent effects on the compound’s reactivity?

Answer:

- Comparative studies : Synthesize analogs (e.g., replacing chloro with fluoro) and compare:

- Reaction kinetics : Monitor nucleophilic substitution rates (e.g., ester hydrolysis) via HPLC .

- Electronic effects : Use DFT calculations (Gaussian 09) to map electron density at reactive sites .

- Solvent screening : Test polar aprotic (DMF) vs. protic (EtOH) solvents to evaluate steric vs. electronic influences .

Basic: How to design a bioassay to evaluate antimicrobial activity?

Answer:

- Microbial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Protocol :

- Prepare serial dilutions (1–256 µg/mL) in DMSO.

- Use agar well diffusion; measure inhibition zones after 24h .

- Determine MIC (Minimum Inhibitory Concentration) via microbroth dilution .

Q. Table 3: Example Bioactivity Data

| Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| S. aureus (ATCC) | 32 | 12 ± 1.5 |

| E. coli (DH5α) | 64 | 8 ± 1.0 |

Advanced: How to address discrepancies between crystallographic data and computational models?

Answer:

- Validation workflow :

Case Study : A 0.05 Å deviation in C-Cl bond length may arise from crystal packing forces, resolved via Hirshfeld surface analysis .

Basic: What safety protocols are critical during synthesis?

Answer:

- Hazard mitigation :

- First-aid measures : Immediate rinsing for eye/skin contact (P101, P210 protocols) .

Advanced: How to evaluate environmental stability and degradation pathways?

Answer:

- Hydrolytic stability : Incubate in buffer solutions (pH 3–9) at 25°C/40°C; monitor via LC-MS for ester hydrolysis products .

- Photodegradation : Expose to UV light (254 nm); identify nitro-reduction intermediates (e.g., amine derivatives) via GC-MS .

Q. Table 4: Degradation Half-Lives

| Condition | Half-Life (days) | Major Degradant |

|---|---|---|

| pH 7, 25°C | 30 | Carboxylic acid |

| UV light, pH 7 | 7 | Amine derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.